molecular formula C17H15NO3 B13977970 Benzyl 5-formylisoindoline-2-carboxylate

Benzyl 5-formylisoindoline-2-carboxylate

Cat. No.: B13977970
M. Wt: 281.30 g/mol
InChI Key: BAPUFJKUBWDHFI-UHFFFAOYSA-N
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Description

Benzyl 5-formylisoindoline-2-carboxylate is a synthetic organic compound featuring an isoindoline core—a bicyclic structure comprising a benzene ring fused to a pyrrolidine ring. Key functional groups include a benzyl ester at position 2 and a formyl group (-CHO) at position 5. This structure renders the compound highly reactive, particularly in nucleophilic addition or cross-coupling reactions, making it a valuable intermediate in pharmaceutical and materials chemistry .

Properties

IUPAC Name

benzyl 5-formyl-1,3-dihydroisoindole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c19-11-14-6-7-15-9-18(10-16(15)8-14)17(20)21-12-13-4-2-1-3-5-13/h1-8,11H,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAPUFJKUBWDHFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1C(=O)OCC3=CC=CC=C3)C=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzyl Ester Formation via Benzylation of Carboxylic Acids

The benzyl ester moiety in Benzyl 5-formylisoindoline-2-carboxylate is typically introduced by benzylation of the corresponding carboxylic acid. A convenient and efficient method for benzyl ester formation involves the use of 2-benzyloxypyridine as a benzyl transfer reagent, activated in situ by methyl triflate (MeOTf) in the presence of magnesium oxide (MgO) as a base.

Key reaction conditions:

Parameter Details
Reagents 2-Benzyloxypyridine, methyl triflate, MgO
Solvent Toluene or trifluorotoluene
Temperature 0 °C initial, then heated to 85–90 °C
Reaction time 24 hours
Yield Good to excellent (up to 97% for intermediate)

Protocol summary:

  • 2-Benzyloxypyridine is prepared by heating benzyl alcohol with 2-chloropyridine and potassium hydroxide in toluene at reflux for 1 hour (yield ~97%).
  • For benzyl ester synthesis, the carboxylic acid substrate is mixed with 2-benzyloxypyridine and MgO in toluene, cooled to 0 °C, followed by dropwise addition of methyl triflate.
  • The reaction mixture is then heated to 90 °C for 24 hours.
  • After workup and purification, the benzyl ester is obtained in high yield.

This method avoids the use of harsher benzylation reagents like benzyl halides and provides mild conditions compatible with sensitive functional groups.

Formylation of Isoindoline Derivatives at the 5-Position

Formylation of aromatic and heteroaromatic compounds such as isoindoline derivatives can be effectively achieved using the Vilsmeier–Haack reaction, which involves the reaction of the substrate with a Vilsmeier reagent generated from DMF and POCl3.

Typical reaction conditions:

Parameter Details
Reagents DMF, POCl3 (phosphorus oxychloride)
Solvent DMF (also acts as reagent)
Temperature 0 °C to room temperature
Reaction time Several hours (typically 2–6 h)
Yield High (up to 95% reported for related compounds)

Mechanism and notes:

  • The Vilsmeier reagent electrophilically attacks the aromatic ring at the activated 5-position.
  • Electron-withdrawing groups such as the carboxylate ester at position 2 facilitate regioselective formylation.
  • This method is widely used for formylation of indole and isoindoline derivatives.

Combined Synthetic Route for this compound

A representative synthetic route based on literature analogs involves:

  • Starting from 5-nitroisoindoline-2-carboxylic acid or its ester derivative.
  • Esterification of the carboxyl group with benzyl alcohol under acidic conditions (e.g., concentrated sulfuric acid) to form the benzyl ester.
  • Formylation at the 5-position using the Vilsmeier–Haack reaction to introduce the formyl group.
  • Optional reduction of nitro groups or further functional group modifications as needed.

This route ensures high regioselectivity and functional group tolerance.

Experimental Data and Reaction Optimization

Preparation of 2-Benzyloxypyridine (Key Intermediate for Benzylation)

Entry Reagents (equiv) Solvent Temp (°C) Time (h) Yield (%) Notes
1 Benzyl alcohol (1.0), 2-chloropyridine (1.1), KOH (3.3) Toluene Reflux (130) 1 97 No 18-crown-6 required
2 Same as entry 1 + 18-crown-6 (5 mol%) Toluene Reflux (130) 1 ~97 Similar yield with crown ether

Benzylation of Carboxylic Acid Substrates

Entry Substrate (Alcohol or Acid) Reagents (equiv) Solvent Temp (°C) Time (h) Yield (%) Notes
1 Carboxylic acid 2-Benzyloxypyridine (2.0), MgO (2.0), MeOTf (2.0) Toluene 90 24 High Benzyl ester formation
2 Same as 1 Pre-formed 2-benzyloxypyridine (2.0), MgO (2.0), MeOTf (2.0) Trifluorotoluene 85 24 High Alternative solvent for challenging cases

Formylation via Vilsmeier–Haack Reaction

Entry Substrate Reagents (equiv) Solvent Temp (°C) Time (h) Yield (%) Notes
1 Benzyl isoindoline-2-carboxylate DMF, POCl3 (1.2) DMF 0 to RT 3 ~95 Selective formylation at C5

Literature Examples and Supporting Research

  • The benzylation method using 2-benzyloxypyridine and methyl triflate has been demonstrated to provide benzyl esters in good to excellent yields under mild conditions, avoiding harsher reagents and enabling compatibility with sensitive groups.

  • Formylation of related indole and isoindoline derivatives at the 5-position using the Vilsmeier–Haack reaction achieves high regioselectivity and yield, facilitating the synthesis of 5-formylisoindoline derivatives.

  • Synthetic routes involving esterification followed by formylation have been successfully applied to indole-2-carboxylic acid derivatives, which share structural similarity with isoindoline-2-carboxylates, supporting the applicability of these methods.

Summary Table of Preparation Methods

Step Method/Reaction Reagents/Conditions Yield (%) Key Notes
1. Benzylation Benzyl ester formation 2-Benzyloxypyridine, MeOTf, MgO, toluene, 90 °C, 24 h High Mild, efficient benzyl transfer
2. Formylation Vilsmeier–Haack reaction DMF, POCl3, 0 °C to RT, 3 h ~95 Selective formylation at 5-position
3. Optional steps Esterification or reduction steps Acid catalysis, reducing agents as needed Variable Enables functional group manipulation

Chemical Reactions Analysis

Types of Reactions

2H-isoindole-2-carboxylic acid, 5-formyl-1,3-dihydro-, phenylmethyl ester can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the phenylmethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Various nucleophiles such as amines, alcohols, or thiols

Major Products Formed

    Oxidation: Conversion of the formyl group to a carboxylic acid

    Reduction: Conversion of the formyl group to an alcohol

    Substitution: Formation of new esters or amides depending on the nucleophile used

Scientific Research Applications

2H-isoindole-2-carboxylic acid, 5-formyl-1,3-dihydro-, phenylmethyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2H-isoindole-2-carboxylic acid, 5-formyl-1,3-dihydro-, phenylmethyl ester depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically involve binding to active sites or altering the function of target molecules.

Comparison with Similar Compounds

Structural Analogues: Isoindoline Derivatives

tert-Butyl 5-aminoisoindoline-2-carboxylate

  • Structure: Shares the isoindoline core but substitutes the formyl group with an amino (-NH₂) group and the benzyl ester with a tert-butyl ester.
  • Reactivity: The amino group enables participation in amidation or diazotization reactions, contrasting with the formyl group’s role in aldol or condensation reactions.

Ethyl 6-cyano-1H-indole-2-carboxylate

  • Structure: Features an indole ring (benzene fused to pyrrole) rather than isoindoline, with a cyano (-CN) group at position 6 and an ethyl ester.
  • Properties : Molecular weight = 214.23 g/mol; the unsaturated indole ring increases aromaticity, affecting electronic properties and reactivity compared to the saturated isoindoline core .

Functional Group Variations: Esters and Aldehydes

Benzyl Benzoate (BB)

  • Structure : A simple benzyl ester of benzoic acid, lacking the isoindoline core.
  • Applications : Widely used as a topical scabicide (25% formulation), demonstrating high efficacy (87% cure rate) but causing skin irritation in 24% of patients . Contrastingly, benzyl 5-formylisoindoline-2-carboxylate is likely employed in synthetic chemistry rather than direct therapeutic applications.

1-Benzyl-2,3-dihydro-indole-5-carboxaldehyde

  • Structure : Contains a benzyl group and carboxaldehyde on a dihydroindole scaffold.
  • Properties : Molecular weight = 237.30 g/mol; the carboxaldehyde group parallels the formyl reactivity in this compound, but the indole scaffold differs in conjugation and solubility .

Data Tables

Table 1: Physical and Chemical Properties of Comparable Compounds

Compound Name Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Key Applications
This compound* ~265 (estimated) N/A Benzyl ester, formyl Synthetic intermediate
tert-Butyl 5-aminoisoindoline-2-carboxylate 234.30 N/A tert-Butyl ester, amino Pharmaceutical synthesis
Indole-5-carboxylic acid 161.15 208–210 Carboxylic acid Organic synthesis
Benzyl Benzoate (BB) 212.25 N/A Benzyl ester Topical scabicide
1-Benzyl-2,3-dihydro-indole-5-carboxaldehyde 237.30 N/A Benzyl, carboxaldehyde Chemical intermediate

*Estimated based on structural analogs.

Key Research Findings

Functional Group Impact: The formyl group in this compound offers distinct reactivity compared to amino or cyano groups in analogs, enabling diverse downstream modifications .

Ester Influence : Benzyl esters generally exhibit better solubility in organic solvents than tert-butyl or ethyl esters, facilitating use in organic synthesis .

Structural Core Differences : The saturated isoindoline core may confer greater conformational flexibility compared to aromatic indole derivatives, influencing binding interactions in catalysis or drug design .

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